Lyngbouilloside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

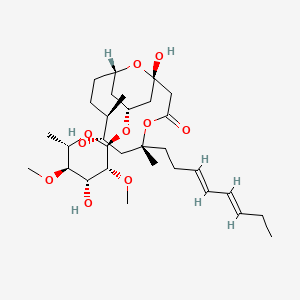

Lyngbouilloside, also known as this compound, is a useful research compound. Its molecular formula is C31H52O10 and its molecular weight is 584.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics

Lyngbouilloside is characterized by a 14-membered lactone ring and a pendant dienyl side chain. The compound's structure was elucidated through extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, high-resolution fast atom bombardment mass spectrometry (HR-FABMS), and infrared (IR) spectroscopy . The presence of hydroxyl groups and the chair conformation of the tetrahydropyran ring contribute to its biological activity.

Synthesis of this compound

The total synthesis of this compound has been achieved through various synthetic pathways. Notably, a phosphate tether-mediated synthesis was reported, which involves a one-pot sequential reaction combining ring-closing metathesis (RCM) and chemoselective hydrogenation . This method allows for the efficient construction of the compound's core macrocycle.

Additionally, the synthesis of 11-epi-lyngbouilloside aglycon has been documented, showcasing modifications that enhance yield and stereochemical control . These synthetic strategies not only facilitate the production of this compound but also serve as models for synthesizing related bioactive compounds.

Cytotoxicity

This compound exhibits moderate cytotoxic activity against neuroblastoma cell lines with an IC50 value of approximately 17 µM . This level of activity suggests potential for further development in cancer therapeutics. The compound's structural similarity to other biologically active macrolides indicates that it may share mechanisms of action with these compounds.

Therapeutic Potential

The unique structure and biological profile of this compound position it as a candidate for therapeutic applications. Its ability to modulate cellular processes could be explored in drug development for conditions such as cancer or infectious diseases. Additionally, its synthesis can provide insights into developing analogs with enhanced bioactivity or reduced toxicity.

Case Studies and Research Findings

- Total Synthesis Approaches : A comprehensive study demonstrated multiple synthetic routes to this compound, highlighting the importance of RCM and acylketene cyclization in constructing its complex structure .

- Biological Evaluation : Investigations into the cytotoxic effects of this compound on neuroblastoma cells revealed promising results that warrant further exploration into its mechanism of action and potential as an anticancer agent .

- Comparative Analysis : Studies comparing this compound with related macrolides have shown that structural modifications can significantly impact biological activity, suggesting avenues for designing more potent derivatives .

Propiedades

Fórmula molecular |

C31H52O10 |

|---|---|

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

(1S,5R,7S,8R,11S,13R)-1,7-dihydroxy-13-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8-dimethyl-5-[(3E,5E)-octa-3,5-dienyl]-4,15-dioxabicyclo[9.3.1]pentadecan-3-one |

InChI |

InChI=1S/C31H52O10/c1-7-8-9-10-11-12-15-30(4)18-24(32)20(2)13-14-22-16-23(17-31(35,40-22)19-25(33)41-30)39-29-28(37-6)26(34)27(36-5)21(3)38-29/h8-11,20-24,26-29,32,34-35H,7,12-19H2,1-6H3/b9-8+,11-10+/t20-,21+,22+,23-,24+,26-,27+,28-,29+,30-,31+/m1/s1 |

Clave InChI |

YYWHCGARYFKWST-ATGQZWQESA-N |

SMILES isomérico |

CC/C=C/C=C/CC[C@@]1(C[C@@H]([C@@H](CC[C@H]2C[C@H](C[C@](O2)(CC(=O)O1)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC)O)OC)C)O)C |

SMILES canónico |

CCC=CC=CCCC1(CC(C(CCC2CC(CC(O2)(CC(=O)O1)O)OC3C(C(C(C(O3)C)OC)O)OC)C)O)C |

Sinónimos |

lyngbouilloside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.